Hydrolytic Stability: Sulfonyl Fluoride vs. Sulfonyl Chloride on the Pyrazole-4-Scaffold
The sulfonyl fluoride functional group confers marked resistance to hydrolysis compared to the corresponding sulfonyl chloride. Heterocyclic sulfonyl chlorides, including pyridine and pyrimidine variants, have been explicitly reported to lack suitable chemical stability for routine synthetic use, whereas their sulfonyl fluoride counterparts are bench-stable [1]. In a comprehensive stability survey of 236 heteroaromatic sulfonyl halides, sulfonyl fluorides were uniformly classified as 'more stable but less reactive' than the corresponding chlorides, with pyrazole derivatives following this general trend [2]. This class-level evidence directly supports selection of 1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride over its chloride analog (CAS 1005613-94-4) for workflows requiring storage stability and resistance to adventitious moisture.
| Evidence Dimension | Resistance to hydrolysis under ambient and aqueous conditions |
|---|---|
| Target Compound Data | Sulfonyl fluoride group: stable to hydrolysis; bench-stable under standard laboratory storage; resistant to hydrolysis under physiological conditions (class-level property) [1][2] |
| Comparator Or Baseline | 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1005613-94-4) and related heterocyclic sulfonyl chlorides: documented to lack suitable chemical stability; undergo rapid hydrolysis [1] |
| Quantified Difference | Not quantifiable as a single numeric value for this specific pair; class-level trend firmly established: fluoride >> chloride in hydrolytic stability [1][2] |
| Conditions | Ambient laboratory storage; aqueous and physiological buffer conditions (class-level observations across 236 sulfonyl halides) [2] |
Why This Matters
For procurement, the fluoride congener eliminates the risk of receiving partially hydrolyzed material and removes the need for anhydrous storage infrastructure required by the chloride, directly reducing experimental failure rates and logistical burden.
- [1] Bogolubsky, A. V.; Moroz, Y. S.; Mykhailiuk, P. K.; et al. Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. ACS Comb. Sci. 2015, 17, 615–621. View Source
- [2] Shevchuk, O. I.; Vashchenko, B. V.; Doroshenko, I. O.; et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chem. Eur. J. 2026, 32, e70739. View Source
